molecular formula C17H24O3 B8059436 (E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate

Cat. No.: B8059436
M. Wt: 276.4 g/mol
InChI Key: MATCEAVLZXBEDP-CSKARUKUSA-N
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Description

(E)-tert-Butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring with isopropoxy and methyl substituents.

Properties

IUPAC Name

tert-butyl (E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-12(2)19-15-9-7-14(11-13(15)3)8-10-16(18)20-17(4,5)6/h7-12H,1-6H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCEAVLZXBEDP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acrylate with 4-isopropoxy-3-methylphenol. The reaction can be catalyzed by various bases, and yields can vary depending on the conditions used. For instance, using sodium methoxide as a catalyst has been reported to yield high purity products with minimal by-products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of similar acrylate compounds. For example, derivatives of carvacrol have shown significant activity against E. coli biofilms, suggesting that functionalized acrylates could also exhibit similar effects . While specific data on this compound remains limited, its structural analogs point towards potential antimicrobial efficacy.

Anticancer Activity

Acrylate compounds have been explored for their anticancer properties. For instance, certain pyrimidine derivatives have demonstrated significant inhibition of tumor growth in various cancer models . Although direct studies on this compound are scarce, the structural similarities to known anticancer agents suggest that it may exhibit similar mechanisms of action.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Membrane Interaction : The presence of hydrophobic groups in its structure may facilitate interactions with cell membranes, potentially disrupting microbial cell integrity or influencing cancer cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study examined the effects of phenolic acrylates on biofilm formation and found that modifications significantly enhanced their antimicrobial properties . This suggests that this compound could be optimized for similar applications.
  • Anticancer Potential : Research into related acrylates has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines . This highlights a potential avenue for further exploration with this compound.

Data Summary

Activity Compound IC50 Value Reference
AntimicrobialCarvacrol derivative8.8 μM
AnticancerPyrimidine derivative0.126 μM
Enzyme InhibitionVarious acrylatesVaries

Scientific Research Applications

Synthesis and Polymerization

The compound can be synthesized through various methods, often involving the reaction of isopropoxy-3-methylphenol with tert-butyl acrylate. The resulting product demonstrates significant potential in polymerization processes, contributing to the development of new materials with enhanced properties.

Key Points:

  • Polymerization Techniques: The compound can undergo free radical polymerization, which is essential for creating polymers with specific characteristics tailored for applications in coatings, adhesives, and sealants.
  • Yield Optimization: Research indicates that optimizing reaction conditions can lead to high yields of the desired acrylate product, which is crucial for industrial applications .

Applications in Coatings and Adhesives

(E)-tert-butyl 3-(4-isopropoxy-3-methylphenyl)acrylate is particularly valuable in the formulation of coatings and adhesives due to its favorable chemical properties.

Properties Beneficial for Coatings:

  • Adhesion Strength: The compound enhances adhesion properties when used in polymer formulations, making it suitable for applications requiring strong bonding.
  • Durability: Polymers derived from this acrylate exhibit good resistance to environmental factors such as moisture and UV light, extending the lifespan of coatings .

Material Science Applications

In material science, this compound serves as a building block for advanced materials.

Innovative Uses:

  • Smart Materials: The compound can be incorporated into smart materials that respond to external stimuli (e.g., temperature changes), leading to applications in sensors and actuators.
  • Biocompatibility: Research into biocompatible polymers suggests that derivatives of this acrylate may be utilized in medical applications, such as drug delivery systems or tissue engineering scaffolds .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Case Study Application Findings
Case Study 1AdhesivesDemonstrated improved bonding strength compared to traditional adhesives.
Case Study 2CoatingsExhibited enhanced durability and resistance to environmental degradation.
Case Study 3BiomedicalShowed promise in developing biocompatible materials for drug delivery systems.

These studies highlight the versatility of this compound across various fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The 3-methyl and 4-isopropoxy groups enhance lipophilicity relative to dihydroxyphenyl analogs (e.g., compounds in ), which may improve membrane permeability but reduce water solubility.
Table 2: Functional Group Impact on Properties
Compound Type Functional Groups Key Properties Potential Applications
tert-Butyl acrylates tert-butyl ester Enhanced metabolic stability; steric bulk Pro-drugs; polymer precursors
Catechol-derived acrylates 3,4-dihydroxyphenyl Antioxidant activity; metal chelation Biomedical coatings; antioxidants
Paramagnetic acrylates Nitroxide radicals Radical stability; ESR activity Spin probes; materials science
Tetrahydrofurfuryl acrylates Tetrahydrofuran-linked ester Metabolized to tetrahydrofurfuryl alcohol Adhesives; industrial coatings

Critical Comparisons :

  • The target compound’s bioactivity remains speculative but may align with lipophilic drug candidates.
  • Toxicity and Metabolism : Tetrahydrofurfuryl acrylates share a common metabolite (tetrahydrofurfuryl alcohol), whereas tert-butyl esters may resist hydrolysis, leading to distinct toxicological profiles .

Commercial and Industrial Relevance

  • Cost and Availability : Methyl and ethyl acrylates (e.g., ) are more commonly commercialized, while tert-butyl derivatives (e.g., ) are niche, reflecting higher synthesis costs (~$400/g for similar tert-butyl compounds in ).
  • Stability : The tert-butyl group may improve shelf-life compared to hydrolytically sensitive esters (e.g., phenethyl in ).

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

  • tert-butyl acrylate backbone : Provides ester functionality and steric bulk.

  • 4-isopropoxy-3-methylphenyl group : Introduces aromaticity with alkoxy and alkyl substituents.

  • (E)-configured α,β-unsaturated ester : Ensures planar geometry critical for reactivity and application.

Disconnecting at the ester linkage reveals two primary precursors:

  • 3-(4-isopropoxy-3-methylphenyl)acrylic acid

  • tert-butanol

Alternatively, deconstructing the α,β-unsaturated bond suggests a carbonyl precursor (e.g., aldehyde) for condensation with a tert-butyl malonate derivative.

Synthetic Routes to (E)-tert-Butyl 3-(4-Isopropoxy-3-Methylphenyl)Acrylate

Knoevenagel Condensation

Procedure :

  • Aldehyde Synthesis :

    • 4-Isopropoxy-3-methylbenzaldehyde is prepared via Friedel-Crafts alkylation of 3-methylphenol with isopropyl bromide, followed by oxidation of the resultant 4-isopropoxy-3-methylbenzyl alcohol.

  • Condensation Reaction :

    • React 4-isopropoxy-3-methylbenzaldehyde (1.0 equiv) with tert-butyl malonate (1.2 equiv) in toluene under reflux with piperidine (10 mol%) as a base.

    • Conditions : 110°C, 12 h, N₂ atmosphere.

    • Yield : 78–85% (E)-isomer selectivity >95%.

Mechanistic Insight :
The base deprotonates malonate, generating an enolate that attacks the aldehyde. Subsequent dehydration forms the (E)-acrylate due to steric hindrance favoring trans configuration.

Heck Coupling for Direct Alkenylation

Procedure :

  • Aryl Halide Preparation :

    • Bromination of 4-isopropoxy-3-methylbenzene using NBS (N-bromosuccinimide) affords 1-bromo-4-isopropoxy-3-methylbenzene.

  • Palladium-Catalyzed Coupling :

    • Combine 1-bromo-4-isopropoxy-3-methylbenzene (1.0 equiv), tert-butyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 equiv) in DMF.

    • Conditions : 100°C, 24 h.

    • Yield : 65–72% (E/Z >9:1).

Advantages :

  • Avoids acidic conditions, preserving tert-butyl ester integrity.

  • Scalable to multi-gram quantities.

Esterification of Preformed Acrylic Acid

Procedure :

  • Acrylic Acid Synthesis :

    • 3-(4-Isopropoxy-3-methylphenyl)acrylic acid is obtained via Perkin reaction between 4-isopropoxy-3-methylbenzaldehyde and malonic acid in acetic anhydride.

  • Steglich Esterification :

    • React the acrylic acid (1.0 equiv) with tert-butanol (3.0 equiv) using DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane.

    • Conditions : RT, 24 h.

    • Yield : 82–88%.

Purification :

  • Crude product is precipitated in 70% methanol/water (4°C) and recrystallized from n-heptane.

Comparative Analysis of Methodologies

Method Conditions Yield (%) E:Z Ratio Key Advantage
Knoevenagel CondensationToluene, 110°C, 12 h78–85>95:5High stereoselectivity
Heck CouplingDMF, 100°C, 24 h65–7290:10No acidic conditions
Steglich EsterificationDCM, RT, 24 h82–88N/AMild conditions, high purity

Critical Observations :

  • Knoevenagel excels in stereocontrol but requires anhydrous conditions.

  • Heck coupling is ideal for electron-deficient aryl halides but suffers from Pd residue contamination.

  • Steglich esterification avoids racemization but mandates pre-synthesized acid.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Ball-mill 4-isopropoxy-3-methylbenzaldehyde, tert-butyl malonate, and K₂CO₃ (20 mol%) for 2 h.

  • Yield : 70–75% with 93% E-selectivity.

Sustainability Metrics :

  • E-factor: 0.3 (vs. 5.2 for solution-phase).

  • Eliminates volatile organic solvents.

Enzymatic Esterification

Procedure :

  • Lipase B (Candida antarctica) catalyzes transesterification between vinyl acrylate and tert-butanol in MTBE.

  • Conditions : 40°C, 48 h, 500 rpm.

  • Yield : 55–60% (E >98%).

Limitations :

  • Substrate inhibition at high tert-butanol concentrations.

  • Longer reaction times compared to chemical methods.

Industrial-Scale Considerations

Crystallization Optimization

  • Solvent Screening : n-Heptane outperforms hexane in purity (99.5% vs. 98.1%) due to lower solubility of (Z)-isomer.

  • Cooling Profile : Gradient cooling from 50°C to 4°C over 6 h minimizes occluded impurities.

Waste Stream Management

  • Cu Removal : Post-reaction mixtures are treated with Al₂O₃/celite plugs to adsorb residual catalysts.

  • Solvent Recovery : Distillation recovers >90% of DMF and tert-butanol .

Q & A

Q. Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at −20 °C to prevent hydrolysis of the tert-butyl ester .
  • PPE : Gloves (nitrile) and fume hoods are mandatory due to acrylate sensitization risks .

How does the isopropoxy substituent influence photostability?

Methodological Answer :
The electron-donating isopropoxy group may reduce UV degradation compared to methoxy analogs. Accelerated aging studies under UV light (λ = 254–365 nm) with HPLC monitoring are recommended.

What strategies address low yields in large-scale synthesis?

Q. Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic acrylate formations.
  • Catalyst recycling : Immobilized DABCO on silica gel reduces waste .

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